
2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyclopalladated and cyclometalated complexes is described in the first paper, where a series of 2-(4-bromophenyl)pyridine complexes with various ligands were synthesized and characterized . Although the target compound is not synthesized in this paper, the methods used for these complexes could potentially be adapted for the synthesis of 2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, considering the similarities in the pyridine-based structures.
Molecular Structure Analysis
The second paper does not directly address the molecular structure of the target compound but discusses the synthesis of a cycloalkeno[1,2-d]furo[2,3-b]pyridine skeleton . This information could be relevant when considering the molecular structure of the target compound, as both contain a pyridine moiety, and the synthesis route may involve similar intramolecular reactions.
Chemical Reactions Analysis
The first paper also explores the application of synthesized complexes in coupling reactions, which could be relevant to the chemical reactions that the target compound might undergo . The use of arylboronic acids in these reactions is particularly noteworthy, as the target compound contains a boronate ester group, which is commonly used in Suzuki coupling reactions.
Physical and Chemical Properties Analysis
The third paper provides a detailed structural analysis of a complex molecule through X-ray crystallography . While it does not directly analyze the target compound, the techniques and types of intermolecular interactions described could be applicable to the study of the physical and chemical properties of 2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound is utilized in the synthesis of boric acid ester intermediates with benzene rings. These are obtained through a three-step substitution reaction, confirmed by FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures are calculated using density functional theory (DFT) and compared with X-ray diffraction values, indicating consistency between the optimized molecular structures and the crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).
Comparative Molecular Study
- Comparative studies have been conducted on pyridin-2-ylboron derivatives, examining structural differences and bond angles, and exploring their chemical reactivity and stability using ab initio calculations based on HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) (Sopková-de Oliveira Santos et al., 2003).
Optimization for Medicinal Synthesis
- The compound has been used in optimized synthesis and Suzuki coupling of medicinally important compounds. This demonstrates its applicability in high-throughput chemistry and large-scale synthesis (Bethel et al., 2012).
Vibrational Properties Studies
- There's research on the vibrational properties of related compounds, exploring their spectroscopic data (UV-Visible, NMR), geometrical parameters, and molecular electrostatic potential through DFT and TD-DFT calculations (Wu et al., 2021).
Catalytic Applications
- Studies have been conducted on the catalytic enantioselective borane reduction of benzyl oximes, showcasing the use of borolan-2-yl involving anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries (Huang et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)12-9-10-18-14(11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYBLWSHAHEVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671325 | |
| Record name | 2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1346707-97-8 | |
| Record name | 2-(Cyclopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Cyclopentoxy)pyridine-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



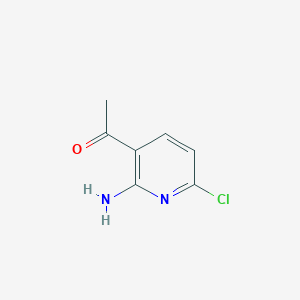
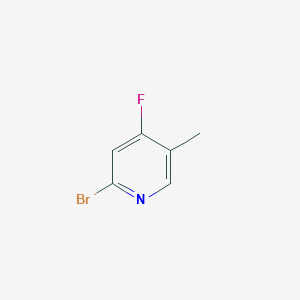
![7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3032184.png)

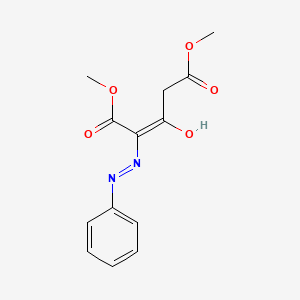

![2-[4-({4-[(5-Cyclopropyl-1H-pyrazol-3-YL)amino]-6-methylpyrimidin-2-YL}amino)phenyl]acetonitrile](/img/structure/B3032188.png)
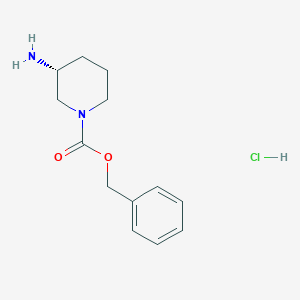

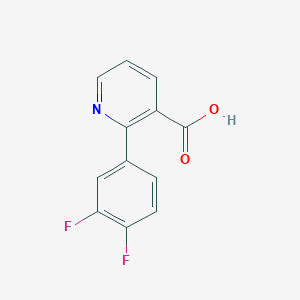


![2,3-Diphenylpyrido[2,3-b]pyrazine](/img/structure/B3032196.png)
